Benzene, 1,3-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-

Protecting group chemistry Silyl ether stability Hydrolytic resistance

Benzene, 1,3-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]- (CAS 120951-86-2), commonly referred to as 1,3-bis(tert-butyldimethylsilyloxy)benzene or resorcinol bis(TBDMS) ether, is a bifunctional silyl-protected phenolic compound with molecular formula C18H34O2Si2 and molecular weight 338.63 g/mol. As a member of the tert-butyldimethylsilyl (TBDMS) ether class, it serves as a robust protected form of resorcinol (1,3-dihydroxybenzene) in multi-step organic synthesis.

Molecular Formula C18H34O2Si2
Molecular Weight 338.638
CAS No. 120951-86-2
Cat. No. B2556710
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzene, 1,3-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-
CAS120951-86-2
Molecular FormulaC18H34O2Si2
Molecular Weight338.638
Structural Identifiers
SMILESCC(C)(C)[Si](C)(C)OC1=CC(=CC=C1)O[Si](C)(C)C(C)(C)C
InChIInChI=1S/C18H34O2Si2/c1-17(2,3)21(7,8)19-15-12-11-13-16(14-15)20-22(9,10)18(4,5)6/h11-14H,1-10H3
InChIKeyWUBATDPDOJPGST-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1,3-Bis(tert-butyldimethylsilyloxy)benzene (CAS 120951-86-2): Protected Resorcinol Building Block


Benzene, 1,3-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]- (CAS 120951-86-2), commonly referred to as 1,3-bis(tert-butyldimethylsilyloxy)benzene or resorcinol bis(TBDMS) ether, is a bifunctional silyl-protected phenolic compound with molecular formula C18H34O2Si2 and molecular weight 338.63 g/mol [1]. As a member of the tert-butyldimethylsilyl (TBDMS) ether class, it serves as a robust protected form of resorcinol (1,3-dihydroxybenzene) in multi-step organic synthesis .

Why TMS-Protected Resorcinol Cannot Substitute the TBDMS Analog in Hydrolytically Demanding Synthetic Sequences


In-class compounds such as resorcinol bis(trimethylsilyl) ether (TMS analog, CAS 4520-29-0) share the same core aromatic structure but differ critically in silyl group steric bulk and electronic properties. The TBDMS groups in the target compound provide approximately 104-fold greater stability toward hydrolysis compared to TMS ethers . This differential stability means that reaction conditions tolerated by the TBDMS-protected resorcinol (e.g., aqueous acidic workups, chromatographic purification on silica gel) would lead to premature deprotection of the TMS analog, compromising synthetic yield and purity. Consequently, direct substitution without re-optimization of reaction conditions is not feasible.

Quantitative Differentiation Evidence for 1,3-Bis(tert-butyldimethylsilyloxy)benzene vs. Closest Analogs


104-Fold Superior Hydrolytic Stability of TBDMS Ethers vs. TMS Ethers

Relative to the analogous resorcinol bis(trimethylsilyl) ether (CAS 4520-29-0), the target compound bearing TBDMS groups exhibits markedly enhanced hydrolytic stability. TBDMS ethers are reported to be 104 times more stable to hydrolysis than the corresponding TMS ethers . This stability hierarchy (TMS < TBDMS) is well-established across the silyl ether protecting group class [1].

Protecting group chemistry Silyl ether stability Hydrolytic resistance

LogP 6.45 Enables Non-Polar Purification Methods Unavailable to the TMS Analog (LogP 4.53)

The target compound has a measured/calculated LogP of 6.45460 , while the TMS analog 1,3-bis(trimethylsiloxy)benzene has a calculated LogP of 4.528 [1]. The ~1.9 log unit difference reflects a roughly 80-fold greater octanol-water partition coefficient for the TBDMS derivative, enabling efficient extraction into non-polar solvents and resolution via normal-phase chromatography that would be less effective for the more polar TMS analog [1].

Lipophilicity Chromatographic separation LogP

Distinct Mass Spectrum Enabling Unambiguous Identity Confirmation vs. TMS Analog

The NIST Mass Spectrometry Data Center provides a reference electron ionization (EI) mass spectrum for the target compound (Resorcinol, 2TBDMS derivative) [1]. The molecular ion and fragmentation pattern, dominated by the characteristic M-57 loss (tert-butyl cleavage from TBDMS), are fundamentally distinct from those of the TMS analog (Resorcinol, 2TMS derivative, CAS 4520-29-0), which lacks the tert-butyl moiety and exhibits a different fragmentation fingerprint [2]. This enables unambiguous identity verification of the protecting group status in reaction monitoring.

Mass spectrometry GC-MS identification Structure confirmation

Documented Synthetic Utility: Starting Material for Climacostol Natural Product with 43% Overall Yield

The target compound has been employed as a key intermediate in the total synthesis of climacostol, a defensive secretion metabolite from the protozoan ciliate Climacostomum virens. Abe et al. reported a three-step synthesis starting from methyl 1,3-bis(tert-butyldimethylsilyloxy)phenylacetate (derived from the target compound) that delivered climacostol in 43% overall yield [1]. This demonstrates the practical utility of the 1,3-bis(TBDMS)-protected resorcinol scaffold in delivering biologically relevant target molecules.

Total synthesis Natural product Climacostol

Aryl TBDMS Ethers Are Selectively Retained During Alkyl TBDMS Ether Cleavage

A published method demonstrates that alkyl tert-butyldimethylsilyl ethers can be selectively cleaved in high yields over aryl tert-butyldimethylsilyl ethers using 1 wt% I2 in methanol at ambient temperature [1]. Since the target compound contains exclusively aryl (phenolic) TBDMS ethers attached to the resorcinol core, it remains intact under these conditions, whereas alkyl TBDMS ethers present elsewhere in the molecule are removed. This orthogonal selectivity is not achievable with the corresponding TMS-protected analog, which lacks comparable discrimination between alkyl and aryl silyl ethers [1].

Selective deprotection Orthogonal protecting groups Silyl ether chemistry

Definitive Application Scenarios for 1,3-Bis(tert-butyldimethylsilyloxy)benzene (CAS 120951-86-2)


Multi-Step Total Synthesis Requiring Hydrolytically Robust Phenol Protection

In natural product total synthesis, the TBDMS protection offered by this compound enables sequences involving aqueous acidic or basic workups that would cleave TMS ethers (104-fold less stable) [Section 3, Evidence 1]. The demonstrated 43% overall yield in climacostol synthesis validates this application [Section 3, Evidence 4].

GC-MS Analysis and Identity Confirmation of Resorcinol Derivatives

The distinct NIST-reference EI mass spectrum with characteristic M-57 fragmentation provides unambiguous identity confirmation versus the TMS analog, essential for reaction monitoring in quality-controlled synthetic workflows [Section 3, Evidence 3].

Orthogonal Protecting Group Strategies in Complex Molecule Assembly

The aryl TBDMS ethers in this compound remain intact under conditions that cleave alkyl TBDMS ethers (1 wt% I2/MeOH), enabling chemoselective deprotection strategies not achievable with TMS-based protection [Section 3, Evidence 5].

Non-Polar Extraction and Normal-Phase Chromatographic Purification

With a LogP of 6.45 (vs. 4.53 for the TMS analog), the compound partitions efficiently into hydrocarbon solvents, facilitating purification by normal-phase flash chromatography and liquid-liquid extraction in non-polar solvent systems [Section 3, Evidence 2].

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